Balanced Dual PDE2/PDE10 Inhibition vs. Single-Target Agents
Pde2/pde10-IN-1 is a dual inhibitor, a key differentiator from single-target PDE2 or PDE10 inhibitors. Its balanced potency against PDE2 (IC50 = 29 nM) and PDE10 (IC50 = 480 nM) [1] enables simultaneous modulation of both cAMP and cGMP pathways, a mechanism hypothesized to produce synergistic therapeutic effects in CNS disorders [2]. This contrasts with the use of selective PDE2 or PDE10 inhibitors, which would require combination dosing to achieve the same dual-target engagement.
| Evidence Dimension | Target Inhibition (IC50) |
|---|---|
| Target Compound Data | PDE2: 29 nM; PDE10: 480 nM |
| Comparator Or Baseline | Selective PDE2 inhibitor (e.g., hypothetical) / Selective PDE10 inhibitor (e.g., PDE10-IN-1) |
| Quantified Difference | Pde2/pde10-IN-1 is a dual inhibitor; comparators are typically single-target. The difference lies in the dual vs. single mechanism of action. |
| Conditions | In vitro enzymatic assays against recombinant human PDE2A and rat PDE10A [1]. |
Why This Matters
For researchers investigating the synergistic effects of combined PDE2/PDE10 inhibition, Pde2/pde10-IN-1 provides a single-molecule solution, eliminating the complexity and potential PK variability of combination dosing.
- [1] Rombouts FJ, Tresadern G, Buijnsters P, et al. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Med Chem Lett. 2015;6(3):282-286. View Source
- [2] Biocrea. Biocrea Announces Novel Treatment Opportunities for CNS Diseases. BioSpace. 2011. View Source
